(4-Oxo-4h-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(6,7-dihydro-5h-indeno[5,6-b]furan-3-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of WAY-647229 likely involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Reaction Conditions: These reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of WAY-647229 would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring consistency and quality control throughout the process.
Chemical Reactions Analysis
WAY-647229 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: WAY-647229 can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives and analogs of WAY-647229.
Scientific Research Applications
WAY-647229 has several scientific research applications, including:
Chemistry: In chemistry, WAY-647229 is used as a precursor for synthesizing other compounds and as a reagent in various chemical reactions.
Biology: In biological research, this compound may be used to study cellular processes and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of WAY-647229 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely that WAY-647229 exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
WAY-647229 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as WAY-647230 and WAY-647231 may share structural similarities with WAY-647229 but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c27-22-11-17(25-24-26(22)19-6-1-2-7-21(19)31-24)13-30-23(28)10-16-12-29-20-9-15-5-3-4-14(15)8-18(16)20/h1-2,6-9,11-12H,3-5,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYJXLAIXCDPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC=C3CC(=O)OCC4=CC(=O)N5C6=CC=CC=C6SC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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